1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a fused heterocyclic structure.
Preparation Methods
The synthesis of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid involves multiple steps, often starting from pyrrole derivatives. Common synthetic routes include:
Synthesis from Pyrrole Derivatives: This method involves the formation of pyrrolo[1,2-d][1,2,4]triazine through cyclization reactions.
Bromohydrazone Method: This involves the formation of bromohydrazone intermediates, which are then cyclized to form the desired triazine structure.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium salts, which are then converted to the triazine structure through nucleophilic substitution.
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced with nucleophiles such as amines or thiols.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. In the case of kinase inhibition, the compound binds to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and survival . Additionally, as an antiviral agent, it can inhibit viral RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound is also a fused heterocycle and is used in kinase inhibitors and antiviral drugs like remdesivir.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound used in kinase inhibition and cancer therapy.
Thiazole-substituted Pyrrolo[1,2-d][1,2,4]triazine: These compounds have shown potential in various therapeutic applications, including cancer and viral infections.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable scaffold in drug development.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-pyrrolo[1,2-d][1,2,4]triazin-1-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)9-3-6-15(7-4-9)11-10-2-1-5-16(10)8-13-14-11/h1-2,5,8-9H,3-4,6-7H2,(H,17,18) |
InChI Key |
RZQJUORSHNEMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=CN3C2=CC=C3 |
Origin of Product |
United States |
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